Baeyer-Villiger Stereoelectronic Control
The Baeyer-Villiger reaction of 2-(2-oxocyclopentyl)acetic acid shows evidence of stereoelectronic control in fragmentation, but this effect is demonstrably weaker compared to the six-membered ring analog, 2-(2-oxocyclohexyl)acetic acid [1]. This difference in stereoelectronic control translates to distinct product distributions and reaction pathways for the two compounds.
| Evidence Dimension | Stereoelectronic control during fragmentation of bicyclic Criegee intermediate |
|---|---|
| Target Compound Data | Exhibits stereoelectronic control, but the effect is described as 'less convincingly' |
| Comparator Or Baseline | 2-(2-oxocyclohexyl)acetic acid: Exhibits strong stereoelectronic control |
| Quantified Difference | Qualitative difference in the degree of stereoelectronic control; the 6-membered ring system shows more pronounced control. |
| Conditions | Baeyer-Villiger reaction conditions |
Why This Matters
This difference in stereoelectronic control is critical for chemists designing stereoselective syntheses, as it dictates the expected stereochemical outcome and thus the final product's properties, making the 5-membered ring compound a distinct choice for specific applications.
- [1] Scilit. Conformationally restricted Criegee intermediates: evidence for formation and stereoelectronically controlled fragmentation. Available at: https://www.scilit.net/publications/0f71861593f82c8bf5d0fad38a25d982 View Source
